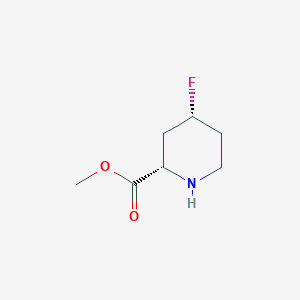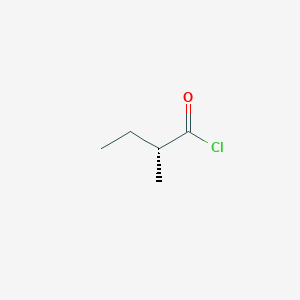
(R)-2-Methylbutanoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methylbutanoyl Chloride is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly important in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-2-Methylbutanoyl Chloride can be synthesized through various methods. One common method involves the reaction of ®-2-Methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, producing ®-2-Methylbutanoyl Chloride along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In industrial settings, ®-2-Methylbutanoyl Chloride is often produced using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methylbutanoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or water.
Hydrolysis: Reaction with water to form ®-2-Methylbutanoic acid and hydrochloric acid.
Reduction: Reaction with reducing agents to form ®-2-Methylbutanol.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of ®-2-Methylbutanoyl Chloride from ®-2-Methylbutanoic acid.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
®-2-Methylbutanoic Acid: Formed through hydrolysis.
®-2-Methylbutanol: Formed through reduction.
Aplicaciones Científicas De Investigación
®-2-Methylbutanoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other fine chemicals
Mecanismo De Acción
The mechanism of action of ®-2-Methylbutanoyl Chloride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the chlorine atom is replaced by the nucleophile, forming a new compound. This reaction is facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Methylbutanoyl Chloride: The enantiomer of ®-2-Methylbutanoyl Chloride.
2-Methylpropanoyl Chloride: A structural isomer with a different arrangement of atoms.
Butanoyl Chloride: A similar compound with a different alkyl group.
Uniqueness
®-2-Methylbutanoyl Chloride is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other enantioselective processes .
Propiedades
Fórmula molecular |
C5H9ClO |
|---|---|
Peso molecular |
120.58 g/mol |
Nombre IUPAC |
(2R)-2-methylbutanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1 |
Clave InChI |
XRPVXVRWIDOORM-SCSAIBSYSA-N |
SMILES isomérico |
CC[C@@H](C)C(=O)Cl |
SMILES canónico |
CCC(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


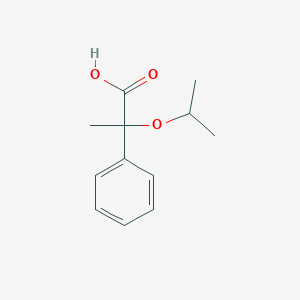
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
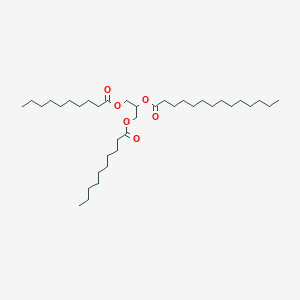
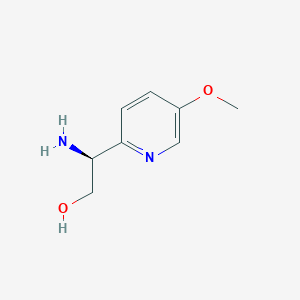
![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)
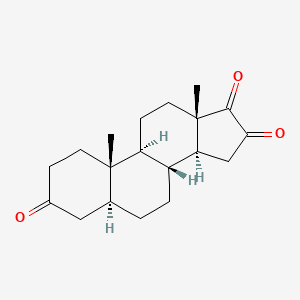
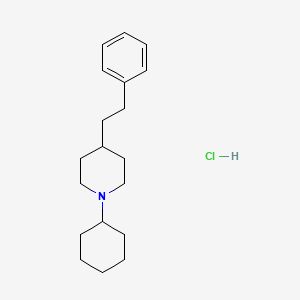
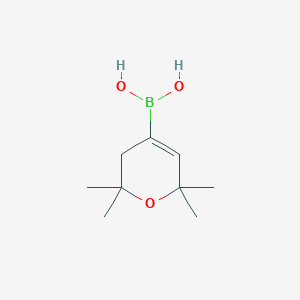
![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)

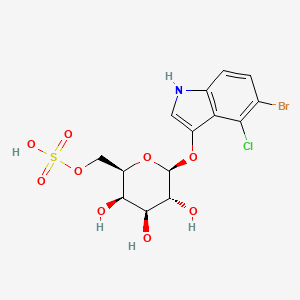
![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
